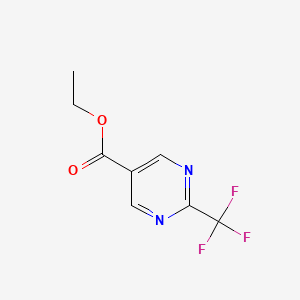

![molecular formula C16H23N3O4 B1343311 N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide CAS No. 950596-59-5](/img/structure/B1343311.png)

N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

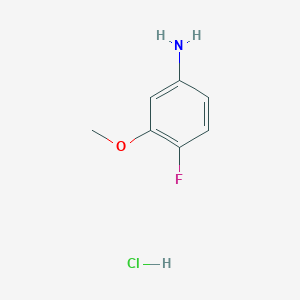

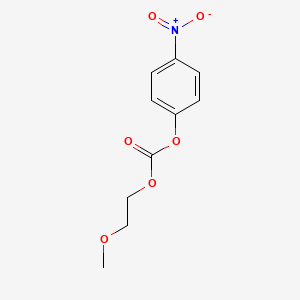

“N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide” is a chemical compound with the molecular formula C16H23N3O4 . It has a molecular weight of 321.37200 .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the reaction of 3,4-dihydroxy benzaldehyde with the bromo derivative of ethyl methyl ether to obtain 3,4-bis (2-methoxyethoxy)benzaldehyde. This is then converted to give 3,4- bis (2-methoxyethoxy)-benzonitrile. Upon further nitration, 4,5- bis (2-methoxyethoxy)-2-nitrobenzonitrile is obtained. Nitro reduction of this compound yields 2-amino-4,5-bis (2-methoxyethoxy)benzonitrile. Formylation of this compound yields N’- [2-cyano-4,5-bis (2-methoxyethoxy)phenyl]-N,N-dimethylformamidine .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with a cyano group and two 2-methoxyethoxy groups attached to it .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The unique molecular structure of this compound enables it to exhibit remarkable stability and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 321.37200 and a molecular formula of C16H23N3O4 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Synthesis of Biologically Active Compounds

N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Formation of Heterocyclic Compounds

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide a valuable compound in the formation of diverse heterocyclic compounds .

Development of Chemotherapeutic Agents

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide could potentially be used in the development of better chemotherapeutic agents .

Synthesis of Erlotinib Hydrochloride

Erlotinib Hydrochloride, a low molecular weight compound used in the treatment of proliferative neoplastic and malignant diseases including multiple forms of solid tumors and psoriasis, can be synthesized from N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide . It inhibits epidermal growth factor-receptor tyrosine kinase (EGFR-TKI) .

Inhibition of Epidermal Growth Factor-Receptor Tyrosine Kinase (EGFR-TKI)

Overexpression of certain growth factor receptor tyrosine kinases such as epidermal growth factor receptor (EGFR) as well as human epidermal growth factor receptor (HER-2) leads to cancer . N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide, as a precursor to Erlotinib Hydrochloride, could potentially be used to inhibit EGFR-TKI .

Treatment of Psoriasis

Erlotinib Hydrochloride, which can be synthesized from N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide, is used in the treatment of psoriasis . Therefore, this compound could indirectly contribute to the treatment of this condition .

properties

IUPAC Name |

N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-19(2)12-18-14-10-16(23-8-6-21-4)15(9-13(14)11-17)22-7-5-20-3/h9-10,12H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJSDPMXDPYMCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC(=C(C=C1C#N)OCCOC)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635827 |

Source

|

| Record name | N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide | |

CAS RN |

950596-59-5 |

Source

|

| Record name | N'-[2-Cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

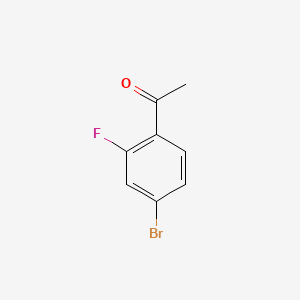

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)